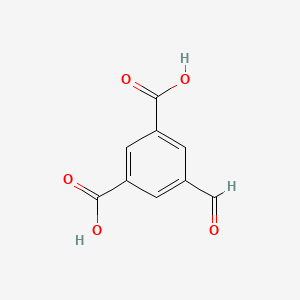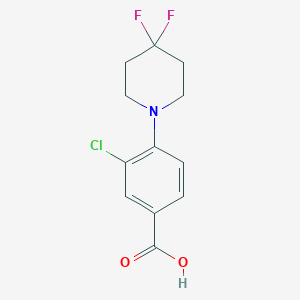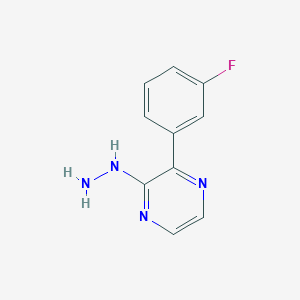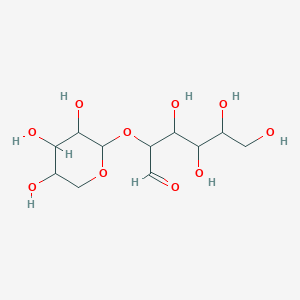
(4-Ethynylphenyl)diphenylphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethynylphenyl)diphenylphosphane is an organophosphorus compound with the molecular formula C20H15P It is characterized by the presence of a phosphane group attached to a phenyl ring, which is further substituted with an ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethynylphenyl)diphenylphosphane typically involves the reaction of diphenylphosphine with 4-ethynylbromobenzene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). The reaction mixture is usually heated to reflux in a suitable solvent like toluene or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and purification of the product to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(4-Ethynylphenyl)diphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group to a phosphine.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted derivatives depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(4-Ethynylphenyl)diphenylphosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Mecanismo De Acción
The mechanism of action of (4-Ethynylphenyl)diphenylphosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The ethynyl group also allows for further functionalization, making the compound versatile in different chemical environments.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry.
(4-Bromophenyl)diphenylphosphane: Similar structure but with a bromine substituent instead of an ethynyl group.
(4-Methylphenyl)diphenylphosphane: Contains a methyl group instead of an ethynyl group.
Uniqueness
(4-Ethynylphenyl)diphenylphosphane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and allows for further functionalization. This makes it a valuable compound for developing new materials and catalysts.
Propiedades
Fórmula molecular |
C20H15P |
|---|---|
Peso molecular |
286.3 g/mol |
Nombre IUPAC |
(4-ethynylphenyl)-diphenylphosphane |
InChI |
InChI=1S/C20H15P/c1-2-17-13-15-20(16-14-17)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h1,3-16H |
Clave InChI |
BNWJETJKJICTRH-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-ethylamine dihydrochloride](/img/structure/B12077763.png)
![2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one](/img/structure/B12077771.png)

![2'-Deoxyuridine-5'-[(a,b)-imido]triphosphate sodium salt-10mM aqueous solution](/img/structure/B12077775.png)







![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12077851.png)

